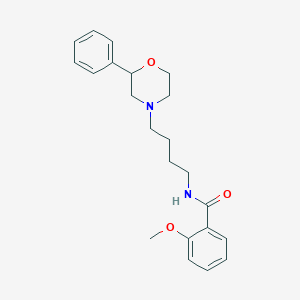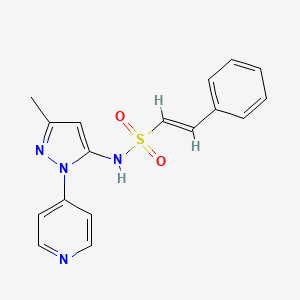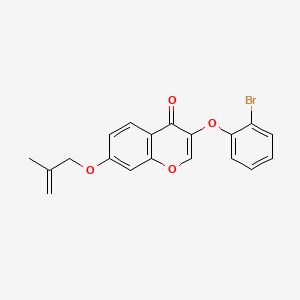![molecular formula C7H11NO B2546618 6-Azaspiro[2.5]octan-5-one CAS No. 1215111-75-3](/img/structure/B2546618.png)
6-Azaspiro[2.5]octan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azaspiro[25]octan-5-one is a heterocyclic compound with the molecular formula C7H11NO It is characterized by a spirocyclic structure, where a nitrogen atom is incorporated into the ring system
Mechanism of Action
Target of Action
The primary target of 6-Azaspiro[2.5]octan-5-one is the human glucagon-like peptide-1 (GLP-1) receptor . The GLP-1 receptor plays a crucial role in regulating insulin release, lowering plasma glucose levels, delaying gastric emptying, increasing satiety, suppressing food intake, and promoting weight loss in humans .
Mode of Action
This compound acts as a small molecule agonist of the GLP-1 receptor . By binding to and activating the GLP-1 receptor, this compound stimulates the release of insulin, lowers plasma glucose levels, and delays gastric emptying .
Biochemical Pathways
The activation of the GLP-1 receptor by this compound affects several biochemical pathways. These include the insulin signaling pathway, which leads to the lowering of plasma glucose levels, and the gastric emptying pathway, which results in increased satiety and suppressed food intake .
Result of Action
The molecular and cellular effects of this compound’s action include the stimulation of insulin release, reduction of plasma glucose levels, delay of gastric emptying, increase in satiety, suppression of food intake, and promotion of weight loss . These effects are beneficial for the treatment of conditions such as type 2 diabetes mellitus and obesity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[2.5]octan-5-one typically involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is known for being highly exothermic and involves the release of gases, making it challenging to control under batch conditions .
Industrial Production Methods: To address the challenges of batch synthesis, a continuous-flow microreaction system has been developed. This system allows for precise control of reaction parameters such as temperature, reaction time, and phase separation, resulting in higher efficiency and safety. The concentration of the product obtained through this method is significantly higher compared to traditional batch synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-Azaspiro[2.5]octan-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
6-Azaspiro[2.5]octan-5-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spirocyclic structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various industrial chemicals and materials
Comparison with Similar Compounds
6-Azaspiro[2.5]octane: This compound shares a similar spirocyclic structure but lacks the ketone functional group.
1-Oxa-2-azaspiro[2.5]octane: Another spirocyclic compound with an oxygen atom in the ring system.
Uniqueness: 6-Azaspiro[2.5]octan-5-one is unique due to the presence of both a nitrogen atom and a ketone functional group in its spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-azaspiro[2.5]octan-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-6-5-7(1-2-7)3-4-8-6/h1-5H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYLKMKIJRQQFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2546536.png)

![2-Amino-4-(3-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2546539.png)



![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2546544.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2546547.png)
![3-(benzenesulfonyl)-N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)propanamide](/img/structure/B2546548.png)
![8-cyclohexyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2546549.png)

![9b-(4-fluorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2546552.png)

